1-(5-Chloro-2-methoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
CAS No.: 1396849-63-0
Cat. No.: VC7088483
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396849-63-0 |
|---|---|
| Molecular Formula | C16H18ClN5O2 |
| Molecular Weight | 347.8 |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |
| Standard InChI | InChI=1S/C16H18ClN5O2/c1-24-13-5-4-11(17)8-12(13)20-16(23)21-14-9-15(19-10-18-14)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,19,20,21,23) |
| Standard InChI Key | AZUIRAVMPWFCFP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCCC3 |
Introduction
1-(5-Chloro-2-methoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound with a complex molecular structure. It features a urea backbone connected to a 5-chloro-2-methoxyphenyl group and a 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety. This compound is of interest in pharmaceutical research due to its potential biological activities.
Biological Activity and Potential Applications
While specific biological activities of 1-(5-Chloro-2-methoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea are not detailed in the available literature, compounds with similar structures often exhibit potential in drug development. This is due to their ability to interact with various biological targets, such as enzymes or receptors, which can lead to therapeutic effects.
Comparison with Related Compounds
Other compounds with similar structural motifs, such as 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea (CAS Number: 2034351-27-2), have been studied for their pharmacological properties. These compounds often feature variations in the heterocyclic ring systems and substituents, which can significantly affect their biological activity and pharmacokinetic profiles.
Research Findings and Future Directions
Research on compounds like 1-(5-Chloro-2-methoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is ongoing, with a focus on optimizing their drug-like properties and improving their selectivity for specific biological targets. Future studies may explore the compound's potential in various therapeutic areas, such as oncology or immunology, where similar compounds have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume